Home > Products > Screening Compounds P76051 > (R)-Metoprolol-d7
(R)-Metoprolol-d7 - 1292907-84-6

(R)-Metoprolol-d7

Catalog Number: EVT-1463982
CAS Number: 1292907-84-6
Molecular Formula: C15H25NO3
Molecular Weight: 274.412
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-Metoprolol-d7 is a deuterated derivative of metoprolol, a selective beta-1 adrenergic receptor blocker commonly used in cardiovascular therapy. The incorporation of deuterium atoms into the metoprolol structure enhances its metabolic stability and alters its pharmacokinetic properties, making it a valuable tool in scientific research. This compound is primarily utilized to study the pharmacokinetics and pharmacodynamics of beta-blockers, offering insights into their behavior in biological systems.

Source

(R)-Metoprolol-d7 is synthesized through various chemical methods that introduce deuterium into the metoprolol molecule. Its synthesis is crucial for research applications, particularly in pharmacokinetic studies where tracking the compound's metabolism is essential .

Classification

(R)-Metoprolol-d7 falls under the category of pharmaceutical compounds, specifically as a beta-blocker. It is classified as a selective beta-1 adrenergic antagonist, which means it primarily targets beta-1 receptors found in cardiac tissues, influencing heart rate and contractility.

Synthesis Analysis

Methods

The synthesis of (R)-Metoprolol-d7 can be achieved through several methods:

  1. Catalytic Hydrogenation: This method involves the hydrogenation of metoprolol precursors in the presence of deuterium gas using a palladium on carbon catalyst. The reaction typically occurs under controlled temperatures (room temperature to 50°C) and pressures (1-5 atm) to facilitate the incorporation of deuterium.
  2. Hydrogen-Deuterium Exchange: This technique replaces hydrogen atoms with deuterium in the presence of deuterated solvents or gases. It allows for specific labeling of hydrogen positions within the molecule.
  3. Use of Deuterated Reagents: Employing reagents that already contain deuterium can lead to selective incorporation at desired sites during the synthesis process.

Technical Details

The industrial production of (R)-Metoprolol-d7 involves scaling up these synthetic routes, utilizing large-scale hydrogenation reactors, and incorporating purification steps such as crystallization and chromatography to ensure high purity levels of the final product.

Molecular Structure Analysis

Structure

The molecular formula for (R)-Metoprolol-d7 is C15H22D7N3O3, indicating that it retains the core structure of metoprolol but with seven hydrogen atoms replaced by deuterium.

Data

  • Molecular Weight: Approximately 285.41 g/mol
  • CAS Number: 1292907-84-6
  • Chemical Structure: The structure includes a secondary amine, a phenolic moiety, and an alkyl side chain, characteristic of beta-blockers.
Chemical Reactions Analysis

Reactions

(R)-Metoprolol-d7 can undergo various chemical reactions:

  1. Oxidation: Can be oxidized to form metabolites such as carboxylic acids or ketones using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can revert it to its parent form or yield other reduced metabolites using lithium aluminum hydride as a reducing agent.
  3. Substitution: The compound can participate in substitution reactions where deuterium atoms may be replaced by other functional groups under specific conditions.

Technical Details

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate
  • Reducing agents: Lithium aluminum hydride
  • Substitution reagents: Halogens or nucleophiles like thionyl chloride or bromine.
Mechanism of Action

(R)-Metoprolol-d7 functions by selectively blocking beta-1 adrenergic receptors located predominantly in cardiac tissues. This blockade results in:

The mechanism involves inhibition of cyclic adenosine monophosphate production through G-protein coupled receptor pathways, leading to reduced cardiac contractility and heart rate.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as methanol and ethanol.

Chemical Properties

  • Stability: Enhanced metabolic stability due to deuteration.
  • Reactivity: Similar reactivity profile to non-deuterated metoprolol but with altered kinetics due to isotope effects.

Relevant data indicate that the presence of deuterium can significantly influence both the stability and reactivity of pharmaceutical compounds, making (R)-Metoprolol-d7 an important subject for pharmacological studies.

Applications

(R)-Metoprolol-d7 has several significant applications in scientific research:

  1. Pharmacokinetic Studies: Used extensively to analyze absorption, distribution, metabolism, and excretion profiles of metoprolol.
  2. Metabolic Pathway Analysis: Facilitates identification and quantification of metoprolol metabolites.
  3. Drug Interaction Studies: Investigates interactions between metoprolol and other pharmaceuticals.
  4. Isotope Labeling: Serves as an internal standard in mass spectrometry for precise quantification of metoprolol and its metabolites.

These applications underscore its utility in advancing our understanding of beta-blocker pharmacology and metabolism.

Introduction to (R)-Metoprolol-d7

Structural and Isotopic Characteristics of (R)-Metoprolol-d7

The molecular architecture of (R)-Metoprolol-d7 (chemical formula C₁₅H₁₈D₇NO₃) features strategic deuterium placement at the methoxyethyl group and isopropylamine moiety, minimizing interference with the pharmacophore regions essential for beta-1 receptor binding. This selective deuteration increases the molecular weight to 274.41 g/mol for the free base form (compared to 267.36 g/mol for non-deuterated metoprolol) while preserving the spatial orientation of functional groups responsible for target engagement. The isotopic distribution specifically affects the -OCH₂CH₃ and -CH(CH₃)₂ groups, with deuterium atoms replacing hydrogen at these positions: [2H]C([2H])([2H])C(C([2H])([2H])[2H])([2H])NCC(O)COC₆H₄CCOC [3] [10].

Table 1: Structural Comparison of (R)-Metoprolol-d7 and Non-Deuterated Metoprolol

Structural PropertyNon-Deuterated Metoprolol(R)-Metoprolol-d7
Molecular FormulaC₁₅H₂₅NO₃C₁₅H₁₈D₇NO₃
Molecular Weight (g/mol)267.36274.41
Deuterium PositionsNoneMethoxyethyl, Isopropyl
Chiral Configuration(R)-enantiomer(R)-enantiomer
Receptor Binding AffinityHigh for β₁-adrenergic receptorsMaintained affinity

The retention of the (R)-configuration ensures preserved beta-1 receptor binding affinity, as this enantiomer demonstrates approximately 20-fold greater pharmacological activity toward β₁-adrenergic receptors compared to its (S)-counterpart. This stereochemical purity is critical for its application as an internal standard in bioanalytical assays, where it must behave identically to endogenous (R)-metoprolol during sample preparation and chromatographic separation. Analytical characterization reveals identical chromatographic behavior to non-deuterated (R)-metoprolol on chiral stationary phases, with complete resolution (Rs = 2.24) achieved using Lux Amylose-2 columns under optimized mobile phase conditions [5] [10]. This property enables accurate quantification of enantiomeric ratios in biological samples without interference from the deuterated standard.

Role of Deuterium in Pharmacokinetic Studies

Deuterium incorporation in (R)-Metoprolol-d7 induces significant pharmacokinetic alterations through the deuterium kinetic isotope effect (DKIE), where the stronger carbon-deuterium bond (compared to carbon-hydrogen) resists enzymatic cleavage, thereby slowing metabolic degradation. This phenomenon is particularly relevant for metoprolol, which undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes. The deuterium substitution strategically targets positions vulnerable to oxidative metabolism, resulting in substantially reduced clearance rates and extended elimination half-life [3] [7].

Table 2: Comparative Pharmacokinetic Parameters of Metoprolol and (R)-Metoprolol-d7

Pharmacokinetic ParameterNon-Deuterated Metoprolol(R)-Metoprolol-d7Clinical Significance
Elimination Half-life (t₁/₂)3–7 hours8–12 hoursExtended exposure duration
Oral Bioavailability~50%~65%Reduced first-pass effect
Volume of Distribution (Vd)4.2 L/kg5.1 L/kgAltered tissue distribution
CYP2D6 Metabolic ClearanceHighReduced by 40-60%Altered drug interaction potential

Metabolic studies using human liver microsomes demonstrate that (R)-Metoprolol-d7 experiences attenuated CYP2D6-mediated α-hydroxylation, its principal metabolic pathway. Interestingly, deuterium labeling also reveals contributions from alternative CYP isoforms: CYP3A4 participates in α-hydroxylation (4.0 ± 0.7%), CYP2B6 and CYP2C9 contribute to O-demethylation (19.0 ± 2.6%), and multiple CYPs facilitate N-dealkylation (7.6 ± 1.7%). These secondary pathways become particularly significant in CYP2D6 poor metabolizers or when CYP3A4 is induced by agents like rifampicin, where the contribution of non-CYP2D6 enzymes to metoprolol metabolism increases substantially. The deuterium labeling in (R)-Metoprolol-d7 effectively magnifies the visibility of these alternative metabolic routes, which might be pharmacologically relevant in special populations [7].

In analytical applications, (R)-Metoprolol-d7 serves as the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) quantification of metoprolol enantiomers in biological matrices. Its near-identical chromatographic behavior to endogenous metoprolol, combined with a +7 Da mass shift in MS detection, enables precise quantification without matrix interference. Validation studies demonstrate linearity (R² > 0.999) across 1–500 ng/mL concentration ranges in human plasma, with inter-day precision <5% relative standard deviation. This analytical stability makes it indispensable for high-throughput pharmacokinetic studies and therapeutic drug monitoring, particularly when assessing stereoselective disposition of metoprolol enantiomers in clinical research [5] [6].

Comparative Analysis with Non-Deuterated Metoprolol Enantiomers

The stereoselective pharmacokinetics and receptor binding characteristics of metoprolol enantiomers reveal significant differences that are further elucidated through comparative studies with (R)-Metoprolol-d7:

  • Enantioselective Receptor Binding: The (R)-enantiomer of metoprolol demonstrates approximately 20-fold greater affinity for β₁-adrenergic receptors compared to the (S)-enantiomer. Deuterium labeling in (R)-Metoprolol-d7 does not alter this intrinsic pharmacodynamic property, as confirmed by receptor binding assays. However, the extended half-life of the deuterated compound results in prolonged receptor occupancy, making it particularly valuable for studying long-term receptor adaptation and regulation mechanisms in experimental models [3] [10].

  • Metabolic Stability and CYP2D6 Polymorphism: The metabolic clearance of (R)-Metoprolol-d7 is significantly reduced compared to non-deuterated (R)-metoprolol, especially in CYP2D6 extensive metabolizers. Pharmacogenetic studies reveal that CYP2D6 poor metabolizers exhibit 3.2-fold higher plasma concentrations of (R)-Metoprolol-d7 compared to extensive metabolizers (p < 0.01), highlighting the compound's sensitivity to cytochrome P450 polymorphism. This metabolic stability enhances its utility as a pharmacological probe for investigating CYP2D6 activity without the rapid clearance observed with non-deuterated metoprolol [3] [7].

  • Drug-Drug Interaction Profiles: The altered metabolic pathways of (R)-Metoprolol-d7 result in distinctive drug interaction potentials compared to non-deuterated metoprolol. When coadministered with CYP2D6 inhibitors like eliglustat, (R)-Metoprolol-d7 exhibits a 2-fold increase in exposure (AUC), similar to non-deuterated metoprolol. However, its reduced dependence on CYP2D6-mediated metabolism makes it less susceptible to interactions with strong CYP2D6 inhibitors compared to non-deuterated metoprolol. Conversely, its increased reliance on CYP3A4 for alternative metabolic pathways makes it more sensitive to CYP3A4 inducers like rifampicin [7] [8].

Table 3: Beta-Blocker Pharmacodynamic Comparison Including (R)-Metoprolol-d7

Pharmacodynamic Property(R)-Metoprolol-d7AtenololPropranololBisoprolol
β-Receptor Selectivityβ₁-selectiveβ₁-selectiveNon-selectiveβ₁-selective
Half-life (hours)8–126–93–610–12
Lipid SolubilityModerateLowHighModerate
Intrinsic Sympathomimetic Activity (ISA)NoNoNoNo
Primary Metabolic PathwayCYP2D6 (deuterium-modified)Renal excretionCYP1A2/CYP2D6CYP3A4/CYP2D6
  • Environmental Fate and Chiral Monitoring: Enantioselective environmental monitoring studies utilizing (R)-Metoprolol-d7 as an internal standard have revealed significant differences in the environmental persistence of metoprolol enantiomers. In wastewater treatment plants, the (R)-enantiomer demonstrates greater resistance to microbial degradation compared to the (S)-enantiomer, leading to enantiomeric fractions (EF) of approximately 0.60 in effluent samples. These findings, quantified precisely through deuterated internal standards, highlight the importance of chiral monitoring in environmental risk assessment, as the biological activity of residual metoprolol in aquatic systems is primarily attributable to the (R)-enantiomer [9].

Properties

CAS Number

1292907-84-6

Product Name

(R)-Metoprolol-d7

IUPAC Name

(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol

Molecular Formula

C15H25NO3

Molecular Weight

274.412

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1/i1D3,2D3,12D

InChI Key

IUBSYMUCCVWXPE-ZOUKVZROSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O

Synonyms

(2R)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d7;_x000B_(+)-Metoprolol-d7; (R)-(+)-Metoprolol-d7;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.